molecular formula C30H38IN5O7S2 B160441 (2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid CAS No. 135108-10-0

(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid

Cat. No.: B160441
CAS No.: 135108-10-0
M. Wt: 771.7 g/mol
InChI Key: RWDPNBADSCMYQU-CMRLOBSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid, also known as [D-Pen2, D-Pen5]-Enkephalin, is a cyclic enkephalin analogue. It is a heterodetic cyclic peptide with D-penicillaminyl residues located at positions 2 and 5, forming a heterocycle via a disulfide bond. This compound is known for its high selectivity and potency at peripheral delta opioid receptors .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the iodo-substituted peptide, which exhibits high selectivity and potency at delta opioid receptors .

Scientific Research Applications

(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid exerts its effects by binding to delta opioid receptors. The molecular targets include mu-type, delta-type, and kappa-type opioid receptors. The binding of iodo-dpdpe to these receptors inhibits their activity, leading to analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

135108-10-0

Molecular Formula

C30H38IN5O7S2

Molecular Weight

771.7 g/mol

IUPAC Name

(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid

InChI

InChI=1S/C30H38IN5O7S2/c1-28(2,44)23(34)25(40)35-15-22(38)36(26(41)21(33)14-16-5-9-18(31)10-6-16)30(27(42)43,29(3,4)45)24(39)20(32)13-17-7-11-19(37)12-8-17/h5-12,14,20,23,37,44-45H,13,15,32-34H2,1-4H3,(H,35,40)(H,42,43)/b21-14-/t20-,23-,30-/m0/s1

InChI Key

RWDPNBADSCMYQU-CMRLOBSVSA-N

SMILES

CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S

Isomeric SMILES

CC(C)([C@H](C(=O)NCC(=O)N(C(=O)/C(=C/C1=CC=C(C=C1)I)/N)[C@@](C(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S

Canonical SMILES

CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S

Synonyms

(p-I-Phe(4)) DPDPE
2,5-Pen-4-(4-I-Pen)-enkephalin
enkephalin, D-Pen(2), D-Pen(5), p-I-Phe(4)
enkephalin, Pen(2,5)-4'-iodo-Phe(4)-
enkephalin, penicillamine(2,5)-4-iodopenicillamine(4)-
iodo-DPDPE

Origin of Product

United States

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